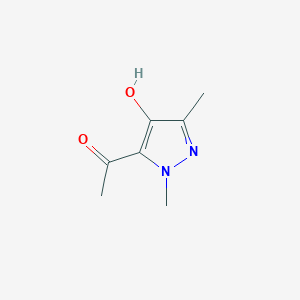
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-hydroxy-3,5-dimethylpyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
- Oxidation of the hydroxy group can yield 1-(4-oxo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone.
- Reduction of the ethanone group can produce 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanol.
- Substitution reactions can lead to various derivatives depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the Leishmania parasite. Similarly, its antimalarial activity is linked to the inhibition of Plasmodium falciparum’s folate pathway .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxyphenyl)ethanone: Similar structure but lacks the pyrazole ring.
3,5-Dimethylpyrazole: Lacks the hydroxy and ethanone groups.
4-Hydroxy-3,5-dimethylpyrazole: Similar but without the ethanone group.
Uniqueness: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone stands out due to the combination of the hydroxy, ethanone, and pyrazole moieties, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
85985-63-3 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1-(4-hydroxy-2,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H10N2O2/c1-4-7(11)6(5(2)10)9(3)8-4/h11H,1-3H3 |
InChI-Schlüssel |
RPJLYKHNKUUIRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1O)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


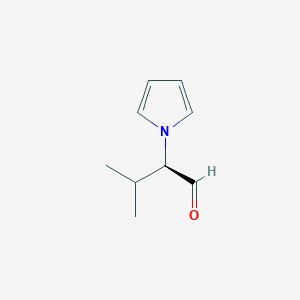
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)

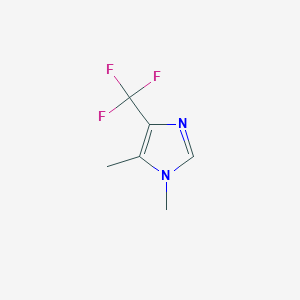
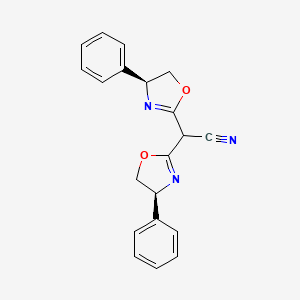
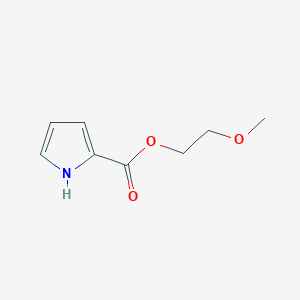
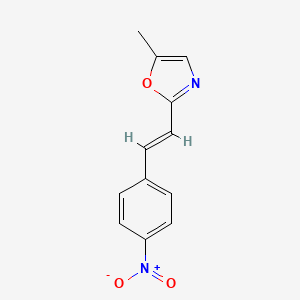
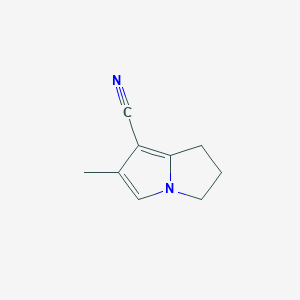
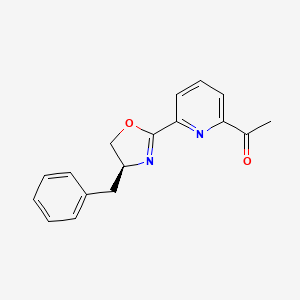
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
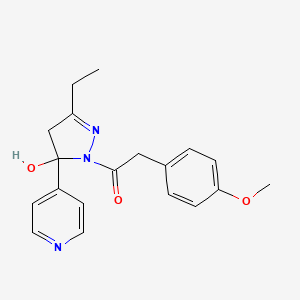


![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
